4-fluoro-N-propylpyrrolidine-2-carboxamide

Protein Stability Chemical Biology Peptide Engineering

4-Fluoro-N-propylpyrrolidine-2-carboxamide (CAS 2097943-92-3) is an essential, stereochemically-defined fluorinated pyrrolidine building block. The 4-fluoro substituent exerts a profound stereoelectronic effect on ring pucker, directly controlling cis/trans amide bond equilibrium and target binding affinity. A diastereomeric mismatch can lead to a >300-fold loss in potency. Substitution with non-fluorinated or 4,4-difluorinated analogs cannot replicate this conformational control, making generic substitution a high-risk choice. Procuring a single, defined diastereomer is critical for obtaining unambiguous SAR data and rationally engineering metabolic stability and oral bioavailability. Ideal for medicinal chemistry, PROTAC design, and peptide stabilization programs.

Molecular Formula C8H15FN2O
Molecular Weight 174.22 g/mol
CAS No. 2097943-92-3
Cat. No. B1475817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-propylpyrrolidine-2-carboxamide
CAS2097943-92-3
Molecular FormulaC8H15FN2O
Molecular Weight174.22 g/mol
Structural Identifiers
SMILESCCCNC(=O)C1CC(CN1)F
InChIInChI=1S/C8H15FN2O/c1-2-3-10-8(12)7-4-6(9)5-11-7/h6-7,11H,2-5H2,1H3,(H,10,12)
InChIKeyJOKPQIYCKJFXEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Fluoro-N-propylpyrrolidine-2-carboxamide (CAS 2097943-92-3): A Fluorinated Pyrrolidine Carboxamide Building Block


4-Fluoro-N-propylpyrrolidine-2-carboxamide (CAS 2097943-92-3) is a synthetic, fluorinated pyrrolidine-2-carboxamide with the molecular formula C8H15FN2O and a molecular weight of 174.22 g/mol . It belongs to a class of 4-fluoroproline derivatives recognized as versatile scaffolds in medicinal chemistry and chemical biology, particularly for modulating peptide conformation and metabolic stability [1]. The compound is primarily available as a research-grade intermediate (purity typically 95–98%) from specialized chemical suppliers for use as a synthetic building block .

Why 4-Fluoro-N-propylpyrrolidine-2-carboxamide Cannot Be Simply Replaced by Other Pyrrolidine-2-carboxamides


Although the pyrrolidine-2-carboxamide scaffold is common, straightforward substitution with other analogs is not feasible due to the profound stereoelectronic influence of the 4-fluoro substituent on the pyrrolidine ring's conformation (pucker) [1]. The (4R)- and (4S)-fluoroproline diastereomers can dictate whether the ring adopts a Cγ-exo or Cγ-endo pucker, which in turn controls the cis/trans equilibrium of the amide bond and, consequently, the overall molecular shape and target binding affinity [1][2]. This effect is not replicated by non-fluorinated or 4,4-difluorinated analogs, and a diastereomeric mismatch can result in a >300-fold loss in target potency, as observed in related 4-fluoroproline-based enzyme inhibitors [3]. Therefore, the specific stereochemistry at the 4-position is a critical determinant of biological activity, making generic substitution a high-risk choice without explicit comparative data.

Quantitative Differentiation Evidence for 4-Fluoro-N-propylpyrrolidine-2-carboxamide (2097943-92-3): A Comparator-Based Analysis


Conformational Bias in Protein Stability: A Class-Level Advantage of the 4-Fluoropyrrolidine Motif

The 4-fluoropyrrolidine-2-carboxamide core, a structural element of 4-fluoro-N-propylpyrrolidine-2-carboxamide, can stabilize protein structures by biasing ring pucker. In a study on ubiquitin, the incorporation of (2S,4R)-4-fluoroproline ((4R)-FPro) led to a thermodynamic stabilization of −4.71 kJ·mol⁻¹ relative to wild-type ubiquitin, which contains conventional proline [1]. This contrasts with non-fluorinated proline, which does not provide the same conformational pre-organization, demonstrating a quantifiable advantage for fluorinated proline derivatives in protein engineering.

Protein Stability Chemical Biology Peptide Engineering

Isomer-Dependent Potency Modulation: A Cautionary Tale for Diastereomer Selection

The stereochemistry of the 4-fluoropyrrolidine ring is a critical determinant of target potency. In a study on 4-fluoroproline-based thrombin inhibitors, a 300-fold potency difference was observed between diastereomers. The (4R)-4-fluoroproline isomer was significantly more potent than the (4S)-isomer, an effect rationalized by the preferred ring pucker for enzyme binding [1]. An optimized (4R)-containing compound (Compound 41) achieved a 2xAPTT (doubling of activated partial thromboplastin time) of 190 nM in human plasma, demonstrating high potency directly linked to the 4-fluoro stereochemistry [1].

Thrombin Inhibition Anticoagulant Medicinal Chemistry

Metabolic Stability and Oral Bioavailability Enhancement via 4-Fluoroproline Incorporation

Fluorination of the proline ring at the 4-position is a validated strategy for improving metabolic stability and oral pharmacokinetic performance. In a study on tripeptide thrombin inhibitors, incorporating a 4-fluoroproline moiety in the P2 position led to an analog with excellent oral bioavailability in dogs (F=100%) and moderate clearance (CL=12 mL/min/kg) [1]. This represents a significant advantage over non-fluorinated proline-containing analogs, which are more susceptible to oxidative metabolism.

Pharmacokinetics Drug Design Metabolic Stability

Physicochemical Differentiation: Impact of N-Propyl Substitution vs. N-Methyl Analog

Compared to the closely related N-methyl analog (4-fluoro-N-methylpyrrolidine-2-carboxamide, CAS 2097943-94-5, MW 146.16 g/mol), the N-propyl derivative possesses a higher molecular weight (174.22 vs. 146.16 g/mol) and an additional two rotatable bonds, indicating increased lipophilicity (estimated cLogP) due to the extended alkyl chain . This change can significantly alter membrane permeability, solubility, and target binding, making these two compounds non-interchangeable in lead optimization campaigns.

Lipophilicity Solubility Physicochemical Properties

Optimal Research Applications for 4-Fluoro-N-propylpyrrolidine-2-carboxamide Based on Verified Evidence


Peptide and Protein Engineering: Conformational Stabilization

Substitution of proline residues with 4-fluoroproline analogs is a validated strategy for increasing protein thermodynamic stability [1]. 4-Fluoro-N-propylpyrrolidine-2-carboxamide can serve as a synthetic intermediate for preparing 4-fluoroproline building blocks, enabling researchers to rationally engineer protein stability through pre-organized ring puckering without disrupting the overall fold [1][2].

Lead Optimization for Metabolic Stability

The 4-fluoropyrrolidine motif has been shown to improve metabolic stability and oral bioavailability in peptide-based inhibitors [3]. Incorporating the 4-fluoro-N-propylpyrrolidine-2-carboxamide fragment into a lead series can be a strategic move to reduce oxidative metabolism and enhance pharmacokinetic performance, a key concern in drug development [3].

Diastereomer-Dependent Activity Studies and SAR Exploration

Given the >300-fold potency difference between (4R)- and (4S)-4-fluoroproline diastereomers observed in thrombin inhibitors [3], 4-fluoro-N-propylpyrrolidine-2-carboxamide of defined stereochemistry is a critical tool for mapping stereospecific structure-activity relationships (SAR) around the pyrrolidine ring. Purchasing a single, defined diastereomer is essential to avoid confounding results.

Synthesis of Novel Pyrrolidine-2-carboxamide Bioactive Libraries

The pyrrolidine-2-carboxamide scaffold is a privileged structure in medicinal chemistry, found in DPP-IV inhibitors, VHL ligands for PROTACs, and factor D inhibitors [4][5]. 4-Fluoro-N-propylpyrrolidine-2-carboxamide is a versatile building block for diversifying compound libraries, particularly when exploring the effects of N-alkyl chain length and 4-fluorination on target binding and ADME properties.

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